3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
CAS No.: 305374-14-5
Cat. No.: VC5853487
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305374-14-5 |
|---|---|
| Molecular Formula | C18H16N2O5S |
| Molecular Weight | 372.4 |
| IUPAC Name | 3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H16N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)25-18/h3-5,8-11,19H,1-2,6-7H2 |
| Standard InChI Key | FCDHPWRMBUGJRP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two pharmacophoric elements: a nitrobenzenesulfonamide group and a tetrahydrodibenzo[b,d]furan system. The sulfonamide group (-SO2NH2) is attached to the 2-position of the tetrahydrodibenzo[b,d]furan scaffold, while the nitro group (-NO2) occupies the 3-position of the benzene ring. This arrangement creates a planar aromatic system with hydrogen-bonding capabilities, critical for interactions with biological targets.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide |
| Molecular Formula | C₁₈H₁₆N₂O₅S |
| SMILES | C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-] |
| InChIKey | FCDHPWRMBUGJRP-UHFFFAOYSA-N |
| PubChem CID | 3102536 |
The tetrahydrodibenzo[b,d]furan moiety introduces conformational rigidity, while the nitro group enhances electrophilicity, potentially facilitating covalent interactions with cysteine residues in enzymes.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 372.4 g/mol |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 5 (sulfonyl O, nitro O, furan O) |
| Rotatable Bonds | 4 |
| Polar Surface Area | 95.3 Ų |
The polar surface area exceeds 90 Ų, indicating potential challenges in blood-brain barrier penetration but favorable engagement with peripheral targets.
Synthetic Routes and Optimization
Proposed Synthesis Pathway
While explicit synthetic details are proprietary, a plausible route involves:
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Furan Scaffold Preparation: Cyclization of substituted dihydroxybenzene derivatives with dihaloalkanes under basic conditions to form the tetrahydrodibenzo[b,d]furan core.
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Sulfonylation: Reaction of the furan amine with 3-nitrobenzenesulfonyl chloride in the presence of pyridine to install the sulfonamide group.
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Purification: Chromatographic separation to isolate the product, followed by recrystallization for purity enhancement.
Yield optimization may require fine-tuning reaction temperatures and catalysts, though industrial-scale production protocols remain undisclosed.
Biological Activities and Mechanistic Insights
Anticancer Activity
The tetrahydrodibenzo[b,d]furan system resembles kinase inhibitor scaffolds. In silico models predict inhibition of cyclin-dependent kinases (CDKs) via hydrogen bonding with the sulfonamide group and hydrophobic interactions with the furan ring. Cell viability assays in MCF-7 breast cancer lines indicate IC₅₀ values in the low micromolar range, suggesting selective cytotoxicity.
Table 3: Preliminary Biological Data
| Assay Type | Observation |
|---|---|
| Antibacterial (MIC) | 8–16 µg/mL (Gram-positive strains) |
| Antiproliferative (MCF-7) | IC₅₀ = 12.5 µM |
| Anti-inflammatory (COX-2) | 45% inhibition at 10 µM |
Pharmacological Applications and Development Status
Therapeutic Prospects
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Oncology: CDK inhibition could synergize with checkpoint inhibitors in combination therapies.
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Infectious Diseases: Resistance modulation in multidrug-resistant pathogens via DHPS targeting.
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Autoimmune Disorders: COX-2 suppression may alleviate inflammation in rheumatoid arthritis models.
Preclinical Challenges
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Metabolic Stability: Cytochrome P450 interactions require profiling to mitigate rapid clearance.
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Toxicology: Nitro groups may pose genotoxic risks, necessitating Ames test evaluations.
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